Cas no 2227801-91-2 (rac-tert-butyl (3R,4S)-3-(3-chlorothiophen-2-yl)-4-hydroxypyrrolidine-1-carboxylate)

rac-tert-butyl (3R,4S)-3-(3-chlorothiophen-2-yl)-4-hydroxypyrrolidine-1-carboxylate structure
2227801-91-2 structure
商品名:rac-tert-butyl (3R,4S)-3-(3-chlorothiophen-2-yl)-4-hydroxypyrrolidine-1-carboxylate
CAS番号:2227801-91-2
MF:C13H18ClNO3S
メガワット:303.804921627045
CID:6313782
PubChem ID:165787186

rac-tert-butyl (3R,4S)-3-(3-chlorothiophen-2-yl)-4-hydroxypyrrolidine-1-carboxylate 化学的及び物理的性質

名前と識別子

    • rac-tert-butyl (3R,4S)-3-(3-chlorothiophen-2-yl)-4-hydroxypyrrolidine-1-carboxylate
    • 2227801-91-2
    • EN300-1637462
    • インチ: 1S/C13H18ClNO3S/c1-13(2,3)18-12(17)15-6-8(10(16)7-15)11-9(14)4-5-19-11/h4-5,8,10,16H,6-7H2,1-3H3/t8-,10-/m1/s1
    • InChIKey: IVYVIWVLASZMBC-PSASIEDQSA-N
    • ほほえんだ: ClC1C=CSC=1[C@@H]1CN(C(=O)OC(C)(C)C)C[C@H]1O

計算された属性

  • せいみつぶんしりょう: 303.0695923g/mol
  • どういたいしつりょう: 303.0695923g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 19
  • 回転可能化学結合数: 3
  • 複雑さ: 347
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.4
  • トポロジー分子極性表面積: 78Ų

rac-tert-butyl (3R,4S)-3-(3-chlorothiophen-2-yl)-4-hydroxypyrrolidine-1-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1637462-2.5g
rac-tert-butyl (3R,4S)-3-(3-chlorothiophen-2-yl)-4-hydroxypyrrolidine-1-carboxylate
2227801-91-2
2.5g
$2771.0 2023-06-04
Enamine
EN300-1637462-0.5g
rac-tert-butyl (3R,4S)-3-(3-chlorothiophen-2-yl)-4-hydroxypyrrolidine-1-carboxylate
2227801-91-2
0.5g
$1357.0 2023-06-04
Enamine
EN300-1637462-50mg
rac-tert-butyl (3R,4S)-3-(3-chlorothiophen-2-yl)-4-hydroxypyrrolidine-1-carboxylate
2227801-91-2
50mg
$768.0 2023-09-22
Enamine
EN300-1637462-0.25g
rac-tert-butyl (3R,4S)-3-(3-chlorothiophen-2-yl)-4-hydroxypyrrolidine-1-carboxylate
2227801-91-2
0.25g
$1300.0 2023-06-04
Enamine
EN300-1637462-10.0g
rac-tert-butyl (3R,4S)-3-(3-chlorothiophen-2-yl)-4-hydroxypyrrolidine-1-carboxylate
2227801-91-2
10g
$6082.0 2023-06-04
Enamine
EN300-1637462-0.1g
rac-tert-butyl (3R,4S)-3-(3-chlorothiophen-2-yl)-4-hydroxypyrrolidine-1-carboxylate
2227801-91-2
0.1g
$1244.0 2023-06-04
Enamine
EN300-1637462-1.0g
rac-tert-butyl (3R,4S)-3-(3-chlorothiophen-2-yl)-4-hydroxypyrrolidine-1-carboxylate
2227801-91-2
1g
$1414.0 2023-06-04
Enamine
EN300-1637462-1000mg
rac-tert-butyl (3R,4S)-3-(3-chlorothiophen-2-yl)-4-hydroxypyrrolidine-1-carboxylate
2227801-91-2
1000mg
$914.0 2023-09-22
Enamine
EN300-1637462-10000mg
rac-tert-butyl (3R,4S)-3-(3-chlorothiophen-2-yl)-4-hydroxypyrrolidine-1-carboxylate
2227801-91-2
10000mg
$3929.0 2023-09-22
Enamine
EN300-1637462-0.05g
rac-tert-butyl (3R,4S)-3-(3-chlorothiophen-2-yl)-4-hydroxypyrrolidine-1-carboxylate
2227801-91-2
0.05g
$1188.0 2023-06-04

rac-tert-butyl (3R,4S)-3-(3-chlorothiophen-2-yl)-4-hydroxypyrrolidine-1-carboxylate 関連文献

rac-tert-butyl (3R,4S)-3-(3-chlorothiophen-2-yl)-4-hydroxypyrrolidine-1-carboxylateに関する追加情報

Comprehensive Overview of rac-tert-butyl (3R,4S)-3-(3-chlorothiophen-2-yl)-4-hydroxypyrrolidine-1-carboxylate (CAS No. 2227801-91-2)

The compound rac-tert-butyl (3R,4S)-3-(3-chlorothiophen-2-yl)-4-hydroxypyrrolidine-1-carboxylate (CAS No. 2227801-91-2) is a chiral pyrrolidine derivative with significant potential in pharmaceutical and agrochemical research. Its unique structural features, including the 3-chlorothiophene moiety and the hydroxypyrrolidine core, make it a valuable intermediate for the synthesis of bioactive molecules. Researchers are increasingly interested in this compound due to its stereochemical complexity and its role in the development of novel therapeutic agents.

One of the key attributes of rac-tert-butyl (3R,4S)-3-(3-chlorothiophen-2-yl)-4-hydroxypyrrolidine-1-carboxylate is its versatility in organic synthesis. The presence of both a tert-butyl carboxylate group and a hydroxyl functionality allows for diverse chemical modifications, enabling the creation of libraries of derivatives for drug discovery. This compound is particularly relevant in the context of asymmetric synthesis and chiral auxiliaries, topics that are currently trending in academic and industrial research.

In recent years, the demand for chiral building blocks like rac-tert-butyl (3R,4S)-3-(3-chlorothiophen-2-yl)-4-hydroxypyrrolidine-1-carboxylate has surged, driven by the growing emphasis on enantioselective drug development. Pharmaceutical companies are actively exploring such compounds to improve the efficacy and safety profiles of new medications. The 3-chlorothiophene component, in particular, is known for its role in enhancing the pharmacokinetic properties of drug candidates, making this compound a hotspot in medicinal chemistry.

From a synthetic perspective, the pyrrolidine scaffold in rac-tert-butyl (3R,4S)-3-(3-chlorothiophen-2-yl)-4-hydroxypyrrolidine-1-carboxylate is a privileged structure in drug design. It is frequently found in molecules targeting central nervous system (CNS) disorders, inflammation, and infectious diseases. The compound's CAS No. 2227801-91-2 is often searched in databases by chemists looking for reliable synthetic routes or spectroscopic data, highlighting its importance in the field.

Another area of interest is the compound's potential application in agrochemicals. The chlorothiophene moiety is known to confer insecticidal and herbicidal activities, making derivatives of this compound candidates for crop protection agents. With the increasing global focus on sustainable agriculture, researchers are investigating how such molecules can contribute to the development of environmentally friendly pesticides.

The stereochemistry of rac-tert-butyl (3R,4S)-3-(3-chlorothiophen-2-yl)-4-hydroxypyrrolidine-1-carboxylate also plays a critical role in its biological activity. The (3R,4S) configuration is often associated with higher binding affinity to target proteins, a topic frequently discussed in structure-activity relationship (SAR) studies. This aspect is particularly relevant to researchers working on GPCR-targeted drugs or enzyme inhibitors, where stereochemical precision is paramount.

In summary, rac-tert-butyl (3R,4S)-3-(3-chlorothiophen-2-yl)-4-hydroxypyrrolidine-1-carboxylate (CAS No. 2227801-91-2) is a multifaceted compound with broad applications in drug discovery and agrochemical development. Its unique structural features, combined with the growing demand for chiral intermediates and bioactive scaffolds, position it as a compound of significant interest in contemporary research. As the scientific community continues to explore its potential, this molecule is likely to remain a key player in the development of next-generation therapeutics and agrochemicals.

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